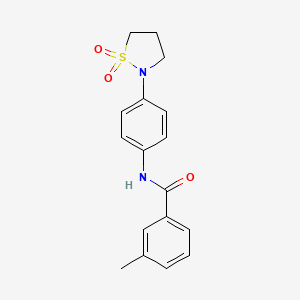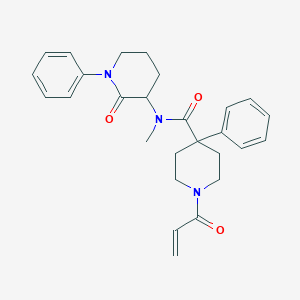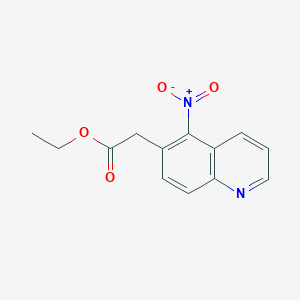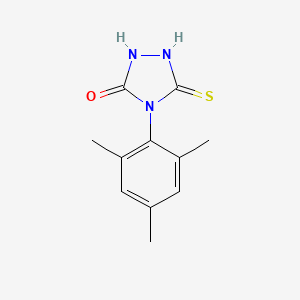
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide” is a complex organic compound . It seems to be related to other compounds such as “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” and "N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide" .
Molecular Structure Analysis
The molecular structure of similar compounds like “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” has been reported . The InChI key for this compound is DJRFEMBBOLGQFX-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” have been reported . It has a molecular weight of 241.08 and its storage temperature is between 2-8°C in an inert atmosphere .
Scientific Research Applications
Antimicrobial Properties
The synthesis and antimicrobial screening of derivatives incorporating thiazole and thiazolidine rings have shown promising results against both Gram-positive and Gram-negative bacteria, as well as against fungal infections. For instance, derivatives have been tested for in vitro antibacterial activity against pathogens like Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, alongside their inhibitory action against fungal strains including Candida albicans, Aspergillus niger, and Aspergillus clavatus. These studies suggest that thiazole derivatives could provide valuable therapeutic intervention for the treatment of microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Chemical Synthesis and Optimization
The chemical synthesis of these compounds involves various methods, including microwave-induced synthesis, which has been employed to create fluorobenzamides containing thiazole and thiazolidine as antimicrobial analogs. The presence of a fluorine atom at specific positions of the benzoyl group in the final compounds is essential for enhancing antimicrobial activity. This suggests that structural modifications and optimizations can significantly influence the biological activity of these compounds (Desai, Rajpara, & Joshi, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression from the G1 phase to the S phase .
Mode of Action
It is known to interact with cdk2 . This interaction could potentially inhibit the activity of CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By inhibiting CDK2, the compound may prevent cells from progressing from the G1 phase to the S phase, which could have downstream effects on DNA replication and cell division .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its target after administration .
Result of Action
The molecular and cellular effects of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide’s action would depend on its specific interactions with CDK2 . If the compound inhibits CDK2, it could potentially halt cell cycle progression, affecting processes such as DNA replication and cell division .
properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-4-2-5-14(12-13)17(20)18-15-6-8-16(9-7-15)19-10-3-11-23(19,21)22/h2,4-9,12H,3,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXDXWXTKXECLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2981342.png)
![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2981346.png)
![N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine](/img/structure/B2981347.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2981349.png)



![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2981355.png)
![N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2981356.png)


![4-[(2,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2981359.png)
